4-Methoxy-2-[(E)-phenyldiazenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its potential applications in various fields, including materials science, photochemistry, and medicinal chemistry. The presence of the methoxy group and the phenyl group attached to the pyridine ring imparts unique chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine typically involves the diazotization of aniline derivatives followed by coupling with methoxy-substituted pyridine. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methoxypyridine under basic conditions to yield the desired azobenzene compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group. Common reagents include halogens, sulfonic acids, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction produces hydrazine derivatives.
Scientific Research Applications
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a photoswitchable molecule in the study of molecular machines and light-responsive materials. Its ability to undergo reversible isomerization under light irradiation makes it valuable in the development of smart materials.
Biology: The compound is investigated for its potential as a photoresponsive ligand in biological systems, where it can be used to control the activity of proteins and enzymes through light-induced conformational changes.
Medicine: Research is ongoing to explore its use in photopharmacology, where light can be used to activate or deactivate the compound’s biological activity, offering precise control over drug delivery and therapeutic effects.
Industry: In the industrial sector, it is utilized in the production of dyes and pigments due to its vibrant color and stability under various conditions.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This reversible isomerization can induce conformational changes in molecules or materials to which it is attached, thereby modulating their properties and functions. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or altering the properties of materials in photonic devices.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine include other azobenzene derivatives such as:
4-Hydroxy-2-[(E)-phenyldiazenyl]pyridine: Similar in structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-[(E)-phenyldiazenyl]benzene:
4-Methoxy-2-[(E)-phenyldiazenyl]quinoline:
The uniqueness of this compound lies in its combination of the methoxy group and the pyridine ring, which imparts specific electronic and steric effects, making it suitable for a variety of specialized applications.
Properties
CAS No. |
182490-37-5 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(4-methoxypyridin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C12H11N3O/c1-16-11-7-8-13-12(9-11)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
YKJCDZIYWWASKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.